Tert-butyl oxirane-2-carboxylate
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Overview
Description
Tert-butyl oxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3. It is a colorless liquid with a distinctive odor and is primarily used in organic synthesis reactions, especially as an epoxidation reagent in chemical synthesis . The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical processes.
Mechanism of Action
Target of Action
Tert-butyl oxirane-2-carboxylate, also known as a type of oxirane or epoxide, is a reactive compound that can interact with various biological targets. Oxiranes in general are known to interact with proteins and nucleic acids, altering their structure and function .
Mode of Action
The mode of action of this compound involves the opening of its three-membered oxirane ring . This ring-opening can occur through a nucleophilic attack, where a nucleophile, such as a protein or nucleic acid, attacks the electrophilic carbon within the oxirane ring . This reaction leads to the formation of a new covalent bond and the breaking of the strained oxirane ring, resulting in changes to the structure and function of the target molecule .
Biochemical Pathways
The ring-opening reactions of oxiranes can lead to various downstream effects, depending on the nature of the nucleophile involved in the reaction . For instance, if the nucleophile is a protein, the reaction could lead to the modification of the protein’s structure and potentially its function .
Pharmacokinetics
For instance, tert-butyl alcohol, a structurally related compound, is known to be miscible with water, which could potentially impact the bioavailability of this compound .
Result of Action
The result of this compound’s action is the modification of its target molecules, which can lead to changes in their structure and function . This can have various molecular and cellular effects, depending on the nature of the target molecule and the specific context in which the reaction occurs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the rate and extent of the oxirane ring-opening reaction . Additionally, the presence of other reactive species in the environment can potentially compete with the oxirane for reaction with nucleophiles, thereby influencing the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tert-butyl oxirane-2-carboxylate can be synthesized by reacting 2-bromo oxirane with tert-butanol under alkaline conditions . The reaction typically involves the use of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl oxirane-2-carboxylate undergoes various chemical reactions, including:
Ring-opening reactions: These reactions are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers.
Epoxidation reactions: The compound acts as an epoxidation reagent in chemical synthesis, facilitating the formation of epoxide structures.
Common Reagents and Conditions:
Bases: Sodium hydroxide, potassium hydroxide
Solvents: Organic solvents such as dichloromethane, toluene
Catalysts: Transition metal catalysts like titanium isopropoxide
Major Products Formed:
β-hydroxypropyl ester: Formed through the reaction between oxirane and carboxylic acid.
Epoxy esters and ethers: Synthesized using this compound as an epoxidation reagent.
Scientific Research Applications
Tert-butyl oxirane-2-carboxylate has a wide range of applications in scientific research, including:
Synthesis of Piperidine Derivatives: Used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring.
Synthesis of Cyclic Amino Acid Esters: Serves as a precursor in synthesizing cyclic amino acid esters.
Preparation of Tert-butyl Carbamate:
Asymmetric Synthesis for Protease Inhibitors: Utilized in highly stereoselective asymmetric syntheses for developing novel protease inhibitors.
Influence in Anionic Polymerization: Significant in studying the influence of crown ether concentration and the addition of tert-butyl alcohol in anionic polymerization processes.
Comparison with Similar Compounds
Tert-butyl (2S)-oxirane-2-carboxylate: A stereoisomer with similar reactivity and applications.
Heteroaryl-substituted oxiranes: Compounds derived from Baylis–Hillman adducts with antifungal and antitubercular activities.
Uniqueness: Tert-butyl oxirane-2-carboxylate is unique due to its stability and versatility as an epoxidation reagent. Its ability to undergo various chemical reactions and its wide range of applications in scientific research make it a valuable compound in organic synthesis .
Properties
IUPAC Name |
tert-butyl oxirane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMUWXOAMOYDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
92223-80-8 |
Source
|
Record name | tert-Butyl oxirane-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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